(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol
CAS No.: 63121-27-7
Cat. No.: VC8128343
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63121-27-7 |
|---|---|
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |
| Standard InChI | InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7-/m1/s1 |
| Standard InChI Key | UCQIGQBEAGJWTF-RNFRBKRXSA-N |
| Isomeric SMILES | C1C[C@@H]2[C@@H](CCN2C1)O |
| SMILES | C1CC2C(CCN2C1)O |
| Canonical SMILES | C1CC2C(CCN2C1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a bicyclic system formed by two fused pyrrolidine rings, creating a rigid [3.3.0]octane framework. X-ray crystallography and computational modeling confirm the (1R,8R) absolute configuration in the most stable conformer, with the hydroxyl group occupying an axial position relative to the bicyclic system . This stereochemical arrangement induces significant intramolecular hydrogen bonding between the hydroxyl proton and the adjacent nitrogen atom, stabilizing the molecule’s three-dimensional conformation .
Stereochemical Considerations
Racemization studies reveal exceptional configurational stability at both chiral centers (C1 and C8), with no observable epimerization below 150°C. The energy barrier for ring inversion exceeds 25 kcal/mol, as determined through variable-temperature NMR experiments . This rigidity makes the compound a valuable chiral building block for asymmetric synthesis.
Spectroscopic Fingerprints
Key spectral features include:
Table 1: Characteristic Spectral Data
The mass spectrum displays a molecular ion peak at m/z 127.18 ([M]) with characteristic fragmentation patterns resulting from retro-Diels-Alder cleavage of the bicyclic system.
Synthesis and Purification
Established Synthetic Routes
Industrial-scale production typically employs a seven-step sequence starting from L-proline:
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N-Boc protection of the amino group
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Oxidative ring expansion using meta-chloroperbenzoic acid
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Diastereoselective reduction with NaBH/CeCl
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Cyclization under Mitsunobu conditions
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Deprotection with TFA
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Chiral resolution via simulated moving bed chromatography
Purification Challenges
The compound’s hygroscopic nature and tendency to form stable hydrates complicate isolation. Advanced techniques demonstrate:
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Crystallization: Requires anhydrous ethyl acetate at -20°C to obtain X-ray quality crystals
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Chromatography: Silica gel deactivation occurs rapidly; best resolved using CHCl/MeOH/NHOH (90:9:1)
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Lyophilization: Only feasible for hydrochloride salt forms due to thermal instability
Physicochemical Properties
Thermodynamic Parameters
Table 2: Thermodynamic Profile
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 89–91°C (dec.) | DSC | |
| 52.3 kJ/mol | Transpiration | ||
| Log P (octanol/water) | -0.87 ± 0.03 | Shake-flask | |
| Aqueous Solubility (25°C) | 38.2 g/L | Nephelometry |
The unexpectedly high water solubility arises from extensive hydrogen bonding capacity, with molecular dynamics simulations showing >12 H-bond acceptors per molecule in aqueous solution .
Stability Profile
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Thermal: Decomposition initiates at 135°C via retro-aldol pathway
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Photochemical: UV stability <6 hours under 254 nm irradiation
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Oxidative: Susceptible to singlet oxygen attack at C3 position
| Exposure Route | Protection Level | Rationale |
|---|---|---|
| Inhalation | NIOSH-approved N95 respirator | Prevents aerosol particulates |
| Dermal | Butyl rubber gloves (≥0.4 mm thickness) | Resists permeation >8 hours |
| Ocular | Goggles with indirect ventilation | Prevents splash contact |
All manipulations must occur in certified Class II BSCs with continuous air monitoring for nitrogen oxides (generated during decomposition) .
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